molecular formula C8H8F3NO2S B11755542 Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate

Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate

Cat. No.: B11755542
M. Wt: 239.22 g/mol
InChI Key: MUXXYNHICIGYHO-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is an organic compound with the molecular formula C8H8F3NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trifluoroethyl group, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate involves the reaction of 3-amino-2-thiophenecarboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .

Another approach involves the use of microwave-assisted synthesis, where 2-fluoro-5-(trifluoromethyl)benzonitrile reacts with methyl thioglycolate and triethylamine. This method provides a high yield of the target compound in a relatively short reaction time .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high purity and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and a comparative analysis of similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H10_{10}F3_3N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 253.25 g/mol
  • CAS Number : [Not specified in the search results]

The trifluoroethyl group is notable for enhancing lipophilicity and potentially affecting the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing thiophene rings exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve induction of apoptosis and disruption of cell cycle progression.

Case Study :
In a study involving FaDu hypopharyngeal tumor cells, a derivative of thiophene exhibited improved cytotoxicity compared to the reference drug bleomycin. The study utilized a three-component cycloaddition reaction to synthesize the compound, which showed promising results in inducing apoptosis in cancer cells .

Enzyme Inhibition

Compounds with trifluoromethyl groups have been shown to enhance the potency of enzyme inhibitors. For example, the inclusion of a trifluoromethyl group in certain compounds has been linked to increased inhibition of reverse transcriptase and other enzymes critical for cellular processes.

Research Findings :
A review highlighted that trifluoromethyl-substituted compounds can significantly increase binding affinity to target proteins due to enhanced interactions through hydrogen bonding . This suggests that this compound may possess similar enzyme inhibitory properties.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological Activity
This compoundNot specifiedPotential anticancer activity; enzyme inhibition
Methyl 3-amino-5-methylthiophene-2-carboxylate76575-71-8Intermediate for pharmaceutical research
2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide1628317-82-7Antidepressant effects; 5-HT uptake inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Disruption : Induction of apoptosis through modulation of cell cycle regulators.
  • Enzyme Interaction : Increased binding affinity due to trifluoromethyl substitution enhancing hydrogen bonding.
  • Targeted Delivery : The lipophilic nature may facilitate better membrane permeability.

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate

InChI

InChI=1S/C8H8F3NO2S/c1-14-7(13)6-5(12)2-4(15-6)3-8(9,10)11/h2H,3,12H2,1H3

InChI Key

MUXXYNHICIGYHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)CC(F)(F)F)N

Origin of Product

United States

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